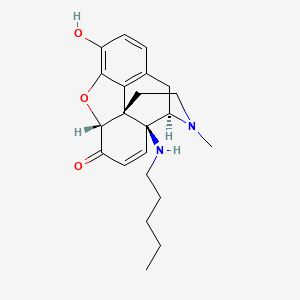

Pentamorphone

Description

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govenamine.net These models use molecular descriptors—physicochemical and structural properties—to derive mathematical equations that can predict the activity of new, untested compounds. nih.gov In the field of opioid research, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.gov These approaches analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields of a molecule to understand how these properties influence receptor binding and efficacy. nih.govmdpi.com

While specific QSAR studies exclusively focused on pentamorphone are not extensively documented, research on related 14-substituted morphinan (B1239233) derivatives provides significant insights. For example, a 3D-QSAR study on 31 indolomorphinan derivatives, which also feature complex substitutions at the C14 position, successfully developed predictive CoMFA and CoMSIA models for their antagonistic activity at the kappa-opioid receptor (KOR). nih.gov The CoMFA model, which considered steric and electrostatic fields, and the CoMSIA model, which added hydrophobic and hydrogen-bond donor fields, were able to identify key structural features responsible for potent receptor antagonism. nih.govnih.gov Such models help rationalize the observed SAR and guide the design of new analogues with improved properties. nih.gov

The key takeaways from these approaches, which can be extrapolated to understand this compound, are:

Steric Fields: The size and shape of the substituent at the C14 position are critical. Bulky substituents in certain regions can either enhance or hinder receptor interaction.

Electrostatic Fields: The distribution of charge within the molecule, particularly around the nitrogen atom and other polar groups, influences the binding affinity.

Hydrophobicity: The lipophilicity of the substituents affects not only receptor binding but also the pharmacokinetic properties of the compound.

These computational models provide a quantitative framework for understanding the subtle structural changes that can lead to dramatic shifts in pharmacological activity within the morphinan class.

Structure

3D Structure

Properties

CAS No. |

68616-83-1 |

|---|---|

Molecular Formula |

C22H28N2O3 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bR)-9-hydroxy-3-methyl-4a-(pentylamino)-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C22H28N2O3/c1-3-4-5-11-23-22-9-8-16(26)20-21(22)10-12-24(2)17(22)13-14-6-7-15(25)19(27-20)18(14)21/h6-9,17,20,23,25H,3-5,10-13H2,1-2H3/t17-,20+,21+,22-/m1/s1 |

InChI Key |

NRPCWSUJMWEFOK-KDXIVRHGSA-N |

SMILES |

CCCCCNC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C |

Isomeric SMILES |

CCCCCN[C@@]12C=CC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)O)O3)C |

Canonical SMILES |

CCCCCNC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pentamorphone; A-4492; A 4492; A4492; Pentamorphonum; RX 77989; RX-77989; RX77989; |

Origin of Product |

United States |

Modifications to the Morphinan Skeleton and Their Impact on Pharmacodynamics

Systematic Substitution Studies and Ligand Efficacy Alterations

Systematic substitution studies on 14-aminomorphinones have elucidated clear structure-activity relationships. Research has shown that the nature of the substituent at the C14 amino group is a primary determinant of both receptor affinity and functional activity (efficacy). researchgate.netnih.gov

One key area of investigation has been the length and composition of the chain linking the C14-amino group to an aryl ring in related analogues. researchgate.netnih.gov These studies reveal that binding affinity, especially at the mu-opioid receptor (MOR), is heavily influenced by the aromatic group at the end of the side chain. researchgate.netnih.gov Furthermore, the length of the linker chain plays a critical role in determining efficacy:

Shorter Chains (e.g., two carbons): Analogues with shorter side chains tend to exhibit higher efficacy as MOR agonists. nih.gov

Longer Chains (e.g., three carbons): Extending the side chain often leads to more potent antagonist activity. nih.gov

This demonstrates a distinct switch from agonist to antagonist character based on the spatial positioning of the terminal aromatic group, dictated by the linker length.

Another critical site for modification is the N17 substituent. The well-established SAR for morphinans shows that replacing the N-methyl group with a larger alkyl group, such as cyclopropylmethyl (as seen in naltrexone), often confers antagonist properties. nih.govnih.gov In the 14-aminomorphinone series, ligands with a 17-methyl group consistently display higher efficacy at the MOR than their 17-cyclopropylmethyl counterparts. nih.gov

The table below summarizes findings from SAR studies on 14-aminodihydromorphinone analogues, illustrating the impact of substitutions on MOR binding affinity (Ki) and efficacy.

| Compound Series | C14-Substituent | N17-Substituent | Effect on MOR Affinity | Effect on MOR Efficacy |

| Arylalkylamino | Short (2-carbon) chain | Methyl | High | Higher (Agonist) |

| Arylalkylamino | Long (3-carbon) chain | Methyl | High | Lower (Antagonist) |

| Cinnamoylamino | 2'-Chloroaryl | Methyl | High | Higher than 4'-isomer |

| Cinnamoylamino | 2'-Chloroaryl | Cyclopropylmethyl | High | Lower (Antagonist) |

This table is a generalized representation based on SAR findings in the 14-aminomorphinone class. nih.govnih.gov

Pharmacological Mechanisms and Receptor Interactions of Pentamorphone

Signal Transduction Pathways Mediated by Pentamorphone

Beta-Arrestin Recruitment and Biased Agonism Studies

There is no available research specifically investigating the recruitment of β-arrestin by this compound or its potential for biased agonism at opioid receptors. The concept of biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment), is a critical area of modern opioid research. Such studies are essential for understanding the molecular basis of a drug's therapeutic effects versus its side effects. The absence of this data for this compound means its profile as a potentially biased agonist is unknown.

Downstream Cellular and Molecular Cascades

Detailed studies on the specific downstream cellular and molecular cascades activated by this compound binding to opioid receptors have not been published. While it is presumed to act through G protein-coupled opioid receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channels, the specific G protein subtypes preferentially activated, and the subsequent downstream signaling events (e.g., effects on MAPK pathways, intracellular calcium levels) have not been experimentally detailed for this specific compound.

Receptor Occupancy and Agonist Efficacy Studies

Quantitative data from in-vitro studies are fundamental to characterizing the interaction of a ligand with its receptor. For this compound, such data is not available in the public domain.

Radioligand Binding Assays for Equilibrium Dissociation Constants (Ki)

No studies have been found that report the equilibrium dissociation constants (Ki) of this compound for mu, delta, or kappa opioid receptors. Ki values are crucial for determining the binding affinity of a compound for its receptor. Without this data, a quantitative comparison of this compound's affinity relative to other opioids cannot be made.

Table 1: Equilibrium Dissociation Constants (Ki) of this compound at Opioid Receptors

| Opioid Receptor Subtype | This compound Ki (nM) |

|---|---|

| Mu (µ) | Data not available |

| Delta (δ) | Data not available |

| Kappa (κ) | Data not available |

(This table is for illustrative purposes and contains no actual data due to a lack of available research.)

Functional Assays for Agonist Potency (EC50) and Intrinsic Activity

Similarly, there is a lack of published data from functional assays determining the agonist potency (EC50) and intrinsic activity of this compound at the different opioid receptor subtypes. EC50 values indicate the concentration of a drug that is required for 50% of its maximum effect and are a key measure of a drug's potency. Information on its intrinsic activity would clarify whether it acts as a full or partial agonist.

Table 2: Functional Agonist Potency (EC50) and Intrinsic Activity of this compound

| Opioid Receptor Subtype | This compound EC50 (nM) | Intrinsic Activity |

|---|---|---|

| Mu (µ) | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available |

| Kappa (κ) | Data not available | Data not available |

(This table is for illustrative purposes and contains no actual data due to a lack of available research.)

Competitive Binding Analyses with Known Opioid Ligands

No competitive binding analyses detailing the interaction of this compound with known opioid ligands have been identified in the scientific literature. Such studies would be invaluable in confirming its binding site and understanding its receptor interaction profile in comparison to well-characterized opioids.

Preclinical Pharmacological Research Methodologies for Pentamorphone

In Vitro Models for Receptor Characterization

In vitro models play a crucial role in dissecting the molecular interactions between a compound and its target receptors, providing insights into binding affinity and functional activity. Opioid receptors, primarily mu (μ), delta (δ), and kappa (κ), are G protein-coupled receptors (GPCRs) that modulate various physiological functions, including pain perception. nih.govnih.govgoogleapis.comgoogle.comzenodo.orgnih.govpainphysicianjournal.comnih.govmdpi.comguidetopharmacology.orgen-academic.comfrontiersin.orgnih.gov

Cell-based assays are fundamental for characterizing the binding and activation profiles of opioid ligands. These assays typically involve cells expressing specific opioid receptor subtypes to measure ligand binding affinity and subsequent G protein activation or inhibition of cyclic AMP (cAMP) production. plos.orgnih.govcytoskeleton.comnih.govnih.govnih.govnih.govpromega.commdpi.com For instance, GPCRs that couple with adenylate cyclase will either increase or decrease intracellular cAMP, which can be monitored using luminescence-based assays. promega.com G protein activation can also be assessed by monitoring the release of free Gβγ dimers after heterotrimer activation, often using bioluminescence resonance energy transfer (BRET) assays. nih.govnih.gov While these methodologies are standard for opioid receptor characterization, specific detailed data on Pentamorphone's binding affinity (Ki) or functional activation (IC50/EC50) across mu, delta, and kappa opioid receptors from such cell-based assays are not explicitly detailed in the readily available literature.

Recombinant opioid receptor expression systems involve engineering cell lines, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells, to stably express specific human opioid receptor subtypes (e.g., μ, δ, or κ). plos.orgnih.govmdpi.comguidetopharmacology.orgnih.govnih.govnih.govd-nb.infonih.govgoogleapis.comgoogle.com These systems allow researchers to study the interaction of a compound with a single, isolated receptor subtype, minimizing interference from other receptors present in native tissues. This approach is vital for determining the selectivity of a compound for a particular opioid receptor. For example, studies often use these systems to perform radioligand competitive binding assays to determine Ki values for various opioids. plos.orgmdpi.comzenodo.orgnih.govd-nb.info However, specific data derived from this compound's interaction with recombinant opioid receptor expression systems are not extensively reported in the provided search results.

Membrane preparations are a common in vitro technique used to study ligand binding affinities. This method involves disrupting cells (often those from recombinant expression systems or native tissues) to isolate cell membranes, which are rich in receptor proteins. nih.govnih.govnih.govd-nb.infonih.govgoogle.com These membrane preparations are then used in radioligand binding assays, including saturation binding (to determine receptor density, Bmax, and dissociation constant, Kd) and competition binding (to determine inhibition constant, Ki, for unlabeled ligands). nih.govnih.gov The principle involves incubating the membrane preparation with a radiolabeled ligand and the test compound, followed by filtration and scintillation counting to measure bound radioactivity. nih.govnih.govnih.gov While this methodology is widely applied in opioid pharmacology, specific numerical data for this compound's binding affinities obtained from membrane preparations for opioid receptors are not detailed in the available search results.

In Vivo Animal Models for Pharmacological Evaluation

Nociceptive response assessment models are designed to measure a compound's ability to reduce or block the perception of noxious (painful) stimuli in animals. These models are crucial for determining the analgesic efficacy and potency of opioid compounds. google.comfrontiersin.orgmdpi.com

Thermal nociception models are a common type of nociceptive response assessment used in preclinical pharmacology. These models involve applying a thermal stimulus to an animal and measuring the latency or threshold of a withdrawal response, which is indicative of pain perception. nih.govnih.govmdpi.com

Key thermal nociception models include:

Mouse Hot Plate Test: In this test, mice are placed on a heated surface, and the time until they exhibit pain-related behaviors (e.g., licking paws, jumping) is recorded. umaryland.edugoogle.com

Rabbit Tooth-Pulp Test: This model involves applying an electrical or thermal stimulus to the tooth pulp of rabbits, measuring the response threshold. google.com

Dog Tail Clamp Test: In this test, a noxious mechanical stimulus is applied to the dog's tail, and the animal's response is observed. google.com

Studies comparing the antinociceptive activity of this compound with other established opioids like fentanyl and morphine have demonstrated its potency. For instance, in various animal models, this compound exhibited significantly lower ED50 values, indicating higher potency. google.com

Table 1: Antinociceptive ED50 Values of this compound, Fentanyl, and Morphine in Animal Models google.com

| Compound | Mouse Hot Plate (ED50, mg/kg) | Rabbit Tooth Pulp (ED50, mg/kg) | Dog Tail Clamp (ED50, mg/kg) |

| This compound | 0.0039 | 0.0009 | 0.012 |

| Fentanyl | 0.016 | 0.0074 | 0.018 |

| Morphine | 7.3 | 1.1 | N/A |

The duration of action for this compound was found to be similar to that of fentanyl but considerably shorter than morphine in mice (10 min vs. 60 min for equipotent doses). In rabbits, the duration of an ED98 (IV) dose of this compound was 65 min, compared to 35 min for fentanyl and 200 min for morphine. google.com Pretreatment with naloxone (B1662785) attenuated the antinociceptive effects of this compound, confirming its opioid receptor-mediated action. google.com

Nociceptive Response Assessment Models

Mechanical Nociception Models

Mechanical nociception models are instrumental in evaluating a compound's ability to alleviate pain induced by mechanical stimuli. For this compound, its analgesic potency has been assessed in established mechanical nociception models, including the mouse hot plate test and the dog tail clamp test. citeab.com

In the mouse hot plate test, this compound demonstrated significant antinociceptive effects with an ED50 value of 0.0039 mg/kg. This indicates a higher potency compared to fentanyl (ED50: 0.016 mg/kg) and morphine (ED50: 7.3 mg/kg) in this model. citeab.com

The dog tail clamp test further supported this compound's potency in mechanical nociception. In this model, this compound exhibited an ED50 value of 0.012 mg/kg, which was comparable to fentanyl's ED50 of 0.018 mg/kg. citeab.com

The duration of antinociceptive action was also a key parameter. In mice, the duration of effect for this compound (at twice the intravenous ED50) was approximately 10 minutes, similar to equipotent doses of fentanyl, but considerably shorter than morphine (60 minutes). citeab.com

Table 1: Antinociceptive ED50 Values in Mechanical Nociception Models

| Compound | Mouse Hot Plate Test (ED50, mg/kg) citeab.com | Dog Tail Clamp Test (ED50, mg/kg) citeab.com |

| This compound | 0.0039 | 0.012 |

| Fentanyl | 0.016 | 0.018 |

| Morphine | 7.3 | Not reported |

Visceral Nociceptive Stimulus Models

Visceral nociception models are used to study pain originating from internal organs, which often presents with poor localization and autonomic changes. nih.gov The rabbit tooth-pulp test is a model used to assess visceral nociceptive stimuli. citeab.com

In the rabbit tooth-pulp test, this compound exhibited an ED50 value of 0.0009 mg/kg. This indicates a higher potency than fentanyl (ED50: 0.0074 mg/kg) and morphine (ED50: 1.1 mg/kg) in this specific visceral pain model. citeab.com

The duration of action in rabbits for the ED98 (intravenous) dose of this compound was 65 minutes, which was longer than fentanyl (35 minutes) but shorter than morphine (200 minutes). citeab.com Pretreatment with naloxone in both mice and rabbits attenuated the antinociceptive effects of this compound, confirming its opioid receptor-mediated action. citeab.com

Table 2: Antinociceptive ED50 Values in Visceral Nociception Models

| Compound | Rabbit Tooth-Pulp Test (ED50, mg/kg) citeab.com |

| This compound | 0.0009 |

| Fentanyl | 0.0074 |

| Morphine | 1.1 |

Evaluation in Specific Animal Species (e.g., mice, rats, dogs, cats, pigs)

Preclinical evaluation of this compound has primarily involved studies in mice, rabbits, and dogs. These species are commonly utilized in pharmacological research to assess drug efficacy and characterize their effects across different physiological systems. citeab.comciteab.comnih.govresearchgate.net

In mice, this compound demonstrated potent antinociceptive activity in the hot plate test. citeab.com The onset of action for intramuscular doses of this compound in mice was significantly faster than equipotent doses of morphine, while its duration was shorter. citeab.com

Rabbit models, specifically the tooth-pulp test, were used to evaluate this compound's effects on visceral nociception. citeab.com The results indicated this compound's high potency in this model, with a duration of action that was longer than fentanyl but shorter than morphine. citeab.com

In dogs, the tail clamp test was employed to assess mechanical antinociception, where this compound showed comparable potency to fentanyl. citeab.com

While these studies provide valuable insights into this compound's antinociceptive profile in mice, rabbits, and dogs, specific detailed research findings on this compound in other species such as rats, cats, or pigs are not extensively documented in the available literature.

Genetically Modified Animal Models (e.g., Opioid Receptor Knockout Mice)

Genetically modified animal models, particularly opioid receptor knockout mice, are invaluable tools for elucidating the specific roles of different opioid receptors (e.g., mu, delta, kappa) in mediating the pharmacological effects of opioid compounds. wikipedia.orgmedrxiv.orgnih.govnih.gov These models allow researchers to differentiate between receptor-specific actions and to understand the mechanisms underlying analgesia, reward, and withdrawal. wikipedia.orgmedrxiv.orgjax.orgnih.gov For instance, mu-opioid receptor (MOR) knockout mice, such as the Oprm1tm1Kff strain, exhibit a lack of morphine analgesia, reward, and withdrawal, and show altered responses to mechanical, thermal, and chemical nociception. wikipedia.orgjax.orgplos.org Similarly, delta-opioid receptor (DOR) knockout mice have been used to study the biological activity of opioids and analgesics, mechanical nociception, inflammatory pain, and emotional disorders. jax.org

Despite the general utility of these models in opioid pharmacology, specific studies detailing the evaluation of this compound in genetically modified animal models, such as opioid receptor knockout mice, are not extensively documented in the available scientific literature. Therefore, direct research findings on this compound's effects in these specific genetically modified models cannot be provided.

Advanced Preclinical Research Tools and Techniques

Advanced preclinical research tools and techniques offer sophisticated platforms for understanding drug mechanisms, target engagement, and predicting clinical outcomes. These include patient-derived xenograft (PDX) models and organoid/3D culture systems.

Patient-Derived Xenograft (PDX) Models for Opioid Target Engagement

Patient-derived xenograft (PDX) models involve implanting tumor tissues directly from patients into immunocompromised mice. nih.govinvivotek.com These models are highly valued in cancer research as they closely recapitulate the histological and genetic characteristics of the original human tumors, including their spatial structure and intratumor heterogeneity. nih.govnih.gov PDX models are utilized for preclinical drug evaluation, biomarker identification, and studying drug resistance mechanisms, offering a more accurate prediction of clinical efficacy compared to conventional cell line xenografts. nih.govnih.govinvivotek.comnih.govdana-farber.orgjax.org

While PDX models are a powerful tool for assessing drug responses in oncology and for studying target engagement in various therapeutic areas, specific research detailing the use of PDX models for investigating this compound's opioid target engagement or its effects within such models is not extensively documented in the available literature. Existing studies on opioids in tumor models often focus on their indirect effects on tumor behavior through pain control, or direct effects on tumor growth and metastasis, typically using more common opioids like morphine or fentanyl. nih.gov

Organoid and 3D Culture Systems for Receptor Pharmacology

Organoid and 3D culture systems represent significant advancements in in vitro research, providing more physiologically relevant models than traditional 2D cell cultures. nih.govnih.govmdpi.comabcam.com Organoids are three-dimensional cell clusters that mimic the structure and function of real organs, derived from pluripotent or adult stem cells. nih.govabcam.comwikipedia.org They are invaluable for studying organ development, disease modeling, regenerative medicine, and drug testing, as they replicate intricate cellular interactions and tissue architecture. nih.govnih.govnih.govmdpi.comabcam.comwikipedia.org These systems allow for the study of receptor pharmacology in a more complex and representative microenvironment, including cell-to-cell and cell-to-extracellular matrix (ECM) interactions, and gradients of oxygen and nutrients. mdpi.com

Despite the growing application of organoid and 3D culture systems in drug discovery and receptor pharmacology, specific studies detailing the evaluation of this compound or its receptor pharmacology using these advanced in vitro models are not extensively documented in the available scientific literature.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Species (focus on PD links)

Preclinical studies have investigated the pharmacodynamic effects of this compound, a 14-beta-aminomorphinone derivative, by comparing its antinociceptive activity to that of established opioids such as Fentanyl and Morphine. These investigations utilized quantal dose-effect curves derived from data obtained in various pain models, including the mouse hot plate test, rabbit tooth-pulp test, and dog tail clamp test nih.gov.

Detailed Research Findings:

In the mouse hot plate test, this compound demonstrated potent antinociceptive effects with an ED50 value significantly lower than that of Fentanyl and Morphine. Similarly, in the rabbit tooth pulp test and the dog tail clamp test, this compound exhibited considerable potency nih.gov.

The duration of the antinociceptive effect was also a key pharmacodynamic parameter evaluated. In mice, the duration of action for this compound, at twice its intravenous (IV) ED50, was approximately 10 minutes, which was comparable to an equipotent dose of Fentanyl but considerably shorter than that of Morphine (60 minutes) nih.gov. In rabbits, the duration of the ED98 (IV) dose of this compound was observed to be 65 minutes, which was longer than Fentanyl (35 minutes) but shorter than Morphine (200 minutes) nih.gov.

The opioid-mediated nature of this compound's effects was further supported by experiments involving pretreatment with Naloxone, a known opioid antagonist. In both mice and rabbits, Naloxone attenuated the development of this compound's antinociceptive effects, indicating that its analgesic action is mediated through opioid receptors nih.gov.

Data Tables:

The following tables summarize the preclinical pharmacodynamic data for this compound in comparison to Fentanyl and Morphine, focusing on their antinociceptive potencies and durations of action in various animal models.

Table 1: Antinociceptive Potency (ED50 values, mg/kg) in Preclinical Models

| Compound | Mouse Hot Plate Test (mg/kg) nih.gov | Rabbit Tooth Pulp Test (mg/kg) nih.gov | Dog Tail Clamp Test (mg/kg) nih.gov |

| This compound | 0.0039 | 0.0009 | 0.012 |

| Fentanyl | 0.016 | 0.0074 | 0.018 |

| Morphine | 7.3 | 1.1 | Not reported |

Table 2: Duration of Antinociceptive Action (Minutes) in Preclinical Models

| Compound | Mouse (IV, at 2x ED50) nih.gov | Rabbit (IV, at ED98) nih.gov |

| This compound | 10 | 65 |

| Fentanyl | 10 (equipotent dose) | 35 (equipotent dose) |

| Morphine | 60 (equipotent dose) | 200 (equipotent dose) |

These findings collectively indicate that this compound is a potent analgesic with a duration of action that is generally similar to Fentanyl in mice, and longer than Fentanyl but shorter than Morphine in rabbits, and its effects are mediated via opioid receptors nih.gov.

Comparative Pharmacology of Pentamorphone with Other Opioids

Comparative Preclinical Pharmacodynamic Profiles

Preclinical pharmacodynamic studies have provided concrete data on Pentamorphone's efficacy in animal models of nociception, comparing it directly to established opioids like fentanyl and morphine. nih.gov

The antinociceptive activity of this compound has been rigorously evaluated across multiple animal models, demonstrating its high potency. In a comparative study, the ED50 values (effective dose 50%, the dose at which 50% of subjects exhibit a defined effect) were determined for this compound, Fentanyl, and Morphine across various pain tests. nih.gov

Table 1: Comparative ED50 Values (mg/kg) in Animal Models of Nociception

| Compound | Mouse Hot Plate Test (ED50, mg/kg) nih.gov | Rabbit Tooth Pulp Test (ED50, mg/kg) nih.gov | Dog Tail Clamp Test (ED50, mg/kg) nih.gov |

| This compound | 0.0039 | 0.0009 | 0.012 |

| Fentanyl | 0.016 | 0.0074 | 0.018 |

| Morphine | 7.3 | 1.1 | N/A |

In the mouse hot plate test, this compound exhibited an ED50 of 0.0039 mg/kg, making it approximately 4 times more potent than fentanyl (ED50 = 0.016 mg/kg) and significantly more potent than morphine (ED50 = 7.3 mg/kg). nih.govscispace.comrsc.org Similarly, in the rabbit tooth pulp test, this compound (ED50 = 0.0009 mg/kg) was more potent than fentanyl (ED50 = 0.0074 mg/kg) and morphine (ED50 = 1.1 mg/kg). nih.gov In the dog tail clamp test, this compound (ED50 = 0.012 mg/kg) showed comparable potency to fentanyl (ED50 = 0.018 mg/kg). nih.gov

The duration of antinociceptive action was also assessed. In mice, the duration of action for this compound (defined as the time until response declined to 50% of maximum possible effect with twice the IV ED50) was approximately 10 minutes, which was similar to that of an equipotent dose of fentanyl but considerably shorter than morphine (60 minutes). nih.gov In rabbits, the duration of the ED98 (IV) dose of this compound was 65 minutes, compared to 35 minutes for an equipotent dose of fentanyl and 200 minutes for morphine. nih.gov Intramuscular administration of this compound in both mice and rabbits resulted in a significantly faster onset and shorter duration of effects compared to equipotent doses of morphine. nih.gov

While specific details on this compound's differential activation patterns across opioid receptor subtypes (mu, delta, kappa) are not explicitly detailed in the available literature, its antinociceptive effects are confirmed to be opioid receptor-mediated due to their attenuation by naloxone (B1662785) pretreatment. nih.gov This suggests that this compound primarily acts as an agonist at one or more of the classical opioid receptors.

In general, opioid agonists exert their effects by binding to and activating G-protein coupled opioid receptors, leading to intracellular signaling cascades that inhibit pain transmission. pharmacytimes.comnih.gov The mu-opioid receptor (MOR) is largely responsible for the analgesic effects of most clinically used opioids, as well as other characteristic opioid effects. pharmacytimes.comnih.govpainphysicianjournal.com Delta-opioid receptors (DOR) and kappa-opioid receptors (KOR) also play roles in modulating nociception, with KOR activation often associated with spinal analgesia and dysphoria. guidetopharmacology.orgpainphysicianjournal.comchemrxiv.org Without specific binding or functional assays for this compound across these receptor subtypes, it is inferred from its potent analgesic profile and naloxone reversibility that it functions predominantly as a mu-opioid receptor agonist, similar to fentanyl and morphine, which are considered pure mu agonists. pharmacytimes.compainphysicianjournal.com

Structural Basis for Pharmacological Distinctions Among Opioids

The diverse pharmacological profiles observed among opioid compounds stem from subtle yet critical variations in their core molecular scaffolds and peripheral substituents. These structural nuances dictate the binding affinity, receptor selectivity, and the specific signaling pathways activated upon ligand-receptor interaction escholarship.orgopenaccessjournals.com.

Impact of Core Scaffold Variations on Receptor Selectivity

The core scaffold of an opioid ligand plays a fundamental role in determining its initial binding to opioid receptors and its selectivity among the μ, δ, and κ subtypes. Many clinically relevant opioids, including this compound, are derived from the morphinan (B1239233) scaffold, a polycyclic structure that forms the basis for interaction with the opioid receptor binding pocket escholarship.orgontosight.aien-academic.comgoogleapis.com.

The morphinan scaffold, characterized by a phenolic function (ring A), a tertiary ammonium (B1175870) group (N17) linked to rings B/D, and an unsaturated or bulky group at ring C, is a key component for opioid receptor binding plos.org. Different morphinan derivatives exhibit varying degrees of affinity and selectivity for the μ, δ, and κ receptors. For instance, while many morphinans are potent μ-opioid receptor (MOR) agonists, modifications can lead to enhanced selectivity for other receptor subtypes acs.orgjst.go.jpresearchgate.net. The "message-address concept" in opioid pharmacology posits that certain parts of the ligand structure (the "message" domain) are responsible for intrinsic activity, while others (the "address" domain) confer receptor selectivity jst.go.jpnih.gov. For delta-opioid receptor (DOR) agonists, the extension of the C-ring with heterocyclic moieties, such as a quinoline (B57606) structure, has been shown to be crucial for DOR-selective agonism jst.go.jp.

Beyond the morphinan scaffold, other structural templates exist, such as the fentanyl scaffold (a 4-anilidopiperidine core) and various non-morphinan structures, including peptides and diterpenes like salvinorin A escholarship.orgmdpi.comnih.govnih.gov. These distinct core scaffolds interact with the receptor binding pockets in different orientations and through varied sets of interactions, leading to diverse pharmacological outcomes mdpi.comnih.gov. For example, fentanyl derivatives, characterized by a piperidine (B6355638) ring core, primarily show high affinity and potent agonistic properties at the MOR nih.govmdpi.com. The binding of fentanyl derivatives to the μOR is largely driven by hydrophobic interactions, with key features including an ionic interaction between the ligand's piperidine NH+ moiety and D147, and the penetration of the aromatic anilide ring into a specific subpocket mdpi.com.

Variations in the core scaffold can also influence functional selectivity, or biased agonism, where a ligand preferentially activates one downstream signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment) mdpi.commdpi.comelifesciences.org. For instance, certain morphinan-based ligands like (-)-TAN-67 and KNT-127 show decreased β-arrestin recruitment efficacy and potency compared to other DOR agonists, suggesting that the morphinan scaffold plays a role in G-protein-biased agonism jst.go.jp.

Role of Peripheral Substituents in Modulating Activity

Peripheral substituents, or modifications at specific positions on the opioid core scaffold, are critical determinants of a compound's binding affinity, receptor selectivity, potency, and functional activity. For morphinan-based opioids like this compound, key positions for modification include the nitrogen atom (N17), and carbons at positions 5, 6, and 14 acs.orgresearchgate.netplos.orgacs.org.

N-Substituent (Position 17): The nature of the substituent at the nitrogen atom (position 17 on the morphinan skeleton) significantly influences the pharmacological behavior of opioids.

Methyl or Ethyl Group: Typically results in a MOR agonist nih.gov. For example, N-methylmorphinan-6-ones show high affinity for μ-opioid binding sites acs.org.

Phenethyl Group: Can lead to increased antinociceptive potencies and enhanced affinity, as seen when the N-methyl group in oxymorphone is replaced with a phenylethyl group plos.orgacs.orgscienceopen.com.

Allyl or Cyclopropylmethyl Group: Often leads to opioid antagonists, such as naloxone and naltrexone, which are N-allyl and N-cyclopropylmethyl analogues of oxymorphone, respectively nih.govplos.org. Nalorphine, an N-allyl substituted analogue of morphine, acts as a partial agonist plos.org.

C6 Position: The group at position 6 of the morphinan skeleton plays a key role in MOR activity.

6-Carbonyl Group: Deletion of the 6-carbonyl group in N-methylmorphinan-6-ones can lead to similar pharmacological profiles as their 6-keto counterparts, though some exceptions exist acs.org. For instance, removing the 6-keto group in compound 1 (a 14-hydroxy substituted N-methylmorphinan-6-one) increased selectivity for MOR over DOR acs.org.

C14 Position: Substitutions at position 14 can profoundly impact opioid activity and selectivity.

14-Hydroxy Group: Can influence the morphine-like pharmacological profile and may slightly reduce intrinsic in vitro potency while increasing in vivo potency in agonists nih.govplos.org.

14-Methoxy or 14-Benzyloxy Groups: Compounds carrying these groups often exhibit enhanced affinity and in vitro and in vivo agonist potency at the MOR compared to 14-hydroxy substituted analogues acs.orgresearchgate.net. For example, 14-methoxymetopon (B146635) and 14-ethoxymetopon (B162433) are significantly more potent than morphine researchgate.net.

14-Alkoxy Groups: Introduction of 14-benzyloxy groups in indolo- and benzofuromorphinans can reduce affinity and selectivity for the δ receptor nih.gov. Replacement of a 14-methoxy group with a phenylpropoxy group can enhance affinity to all three opioid receptor types, leading to a loss of μ receptor selectivity acs.org.

C5 Position: The substituent at position 5 can also modulate activity.

5-Methyl Group: In 14-O-methyloxymorphone, the addition of a 5-methyl substituent (forming 14-methoxymetopon) results in a highly potent MOR analgesic acs.orgresearchgate.net.

5-Benzyl Group: The presence of a 5-benzyl group can increase agonist potency at the MOR researchgate.net.

The interplay between these peripheral substituents and the core scaffold allows for fine-tuning of opioid receptor interactions, leading to a diverse array of compounds with varied potencies, efficacies, and selectivities. For this compound, as a morphinan derivative, its specific substitutions at these positions would contribute to its unique binding profile and pharmacological actions.

Table 1: Impact of Peripheral Substitutions on Opioid Receptor Affinity and Selectivity

| Compound Class/Modification | Position | Effect on Affinity/Selectivity | Receptor(s) | Reference |

| N-methylmorphinan-6-ones | 14-methoxy/benzyloxy | Enhanced affinity & potency | MOR | acs.orgresearchgate.net |

| N-phenethyl analogues of morphinans | N17 | Increased antinociceptive potency, higher MOR affinity | MOR | plos.orgscienceopen.com |

| 6-desoxo N-methylmorphinans | 6-keto removal | Increased MOR vs DOR selectivity (for compound 1a) | MOR, DOR | acs.org |

| 14-alkoxy indolo/benzofuromorphinans | 14-benzyloxy | Reduced δ receptor affinity and selectivity | δ | nih.gov |

| 14-phenylpropoxy morphinans | 14-phenylpropoxy | Enhanced affinity to all three opioid receptors; loss of μ selectivity | μ, δ, κ | acs.org |

| 5-methyl in 14-O-methyloxymorphone | 5-methyl | Highly potent MOR analgesic | MOR | researchgate.net |

Table 2: Functional Activity Changes due to Structural Modifications

| Compound/Modification | Functional Outcome | Receptor(s) | Reference |

| 6-desoxo-14-benzyloxy substituted N-methylmorphinan | Significantly increased MOR binding and agonist potency | MOR | acs.org |

| N-phenethyl substituted 14-O-methylmorphinan-6-ones | Increased antinociceptive potencies | MOR | scienceopen.com |

| KNT-127 (morphinan-based) | Decreased β-arrestin recruitment efficacy and potency | DOR | jst.go.jp |

| MP1104 (amidoepoxymorphinan) | Robustly recruits β-arrestin2 | μ, κ | elifesciences.org |

| MP1202 (amidoepoxymorphinan, C14-H) | G protein biased | μ, κ | elifesciences.org |

Future Directions and Translational Research Paradigms for Pentamorphone

Exploring Novel Therapeutic Applications Based on Unique Receptor Profiles

The interaction of a ligand with its receptor is a complex process that can trigger multiple downstream signaling cascades. A deeper understanding of Pentamorphone's receptor pharmacology is crucial for identifying new therapeutic niches.

Future research should focus on characterizing the signaling bias profile of this compound at the MOR and other opioid receptors. Should this compound or its analogs demonstrate a bias towards G-protein signaling, it could represent a significant therapeutic advantage, potentially offering a wider therapeutic window than conventional opioids. nih.gov The development of G-protein biased agonists is a key area of interest for creating safer pain therapeutics. nih.gov

Table 1: Theoretical Signaling Bias Profile for a Hypothetical this compound Analog

| Signaling Pathway | Desired Activity | Potential Therapeutic Outcome |

| G-protein | High | Potent Analgesia |

| β-arrestin | Low | Reduced Respiratory Depression, Tolerance, and Constipation |

Investigating whether this compound can modulate these non-canonical pathways is a critical area for future research. Such interactions could unveil novel mechanisms of action and open up therapeutic possibilities beyond analgesia, potentially in areas like neuroplasticity or mood disorders.

Advanced Computational and Bioinformatic Approaches

The integration of computational methods into drug discovery has revolutionized the identification and optimization of lead compounds. These in silico techniques offer the potential to accelerate the development of this compound analogs with enhanced properties.

Predict the activity of novel analogs at various opioid receptors.

Optimize for specific properties, such as increased G-protein bias or reduced off-target effects.

Generate entirely new molecular structures with the potential for improved therapeutic profiles. biophysics.org

High-throughput virtual screening (HTVS) is a computational technique used to screen vast libraries of chemical compounds against a biological target. nih.govucsf.edu By creating a three-dimensional model of the opioid receptor binding pocket, researchers can virtually dock millions of compounds to identify those with a high predicted binding affinity. nih.govnih.gov

This approach could be instrumental in identifying novel analogs of this compound. By starting with the known structure of this compound, virtual libraries can be screened for molecules with similar scaffolds but potentially different functional groups that could confer improved pharmacological properties. researchgate.netnih.gov The hits from HTVS can then be synthesized and tested in preclinical models, streamlining the drug discovery pipeline. chemrxiv.org

Development of Quantitative Biomarkers for Preclinical Efficacy

Objective measures of drug efficacy are essential for robust preclinical and clinical development. The development of quantitative biomarkers for this compound would provide a more precise understanding of its pharmacological effects.

Recent advancements have led to the identification of blood-based biomarkers that can objectively quantify pain severity. axisimagingnews.com Future preclinical studies on this compound should aim to identify and validate such biomarkers to:

Provide an objective measure of analgesic efficacy.

Enable a more precise determination of the dose-response relationship.

Facilitate the translation of preclinical findings to clinical trials.

Furthermore, the identification of biomarkers associated with opioid dependence and treatment response is a growing area of research. frontiersin.orgjournalspress.uknih.gov Investigating changes in inflammatory markers, endocrine signals, and specific microRNAs following this compound administration could provide valuable insights into its long-term safety and potential for misuse. journalspress.uknih.gov The use of digital biomarkers, collected through wearable sensors, also presents an opportunity to continuously monitor physiological and behavioral parameters in response to treatment. tandfonline.com

Table 2: Potential Classes of Biomarkers for Preclinical Evaluation of this compound

| Biomarker Class | Example | Potential Application |

| Blood-based | Specific mRNA signatures | Objective measurement of pain |

| Inflammatory | Cytokines (e.g., IL-6) | Monitoring of neuroinflammation and dependence liability |

| Genetic | Gene variants in opioid receptors | Stratification of responders vs. non-responders |

| Digital | Activity levels, sleep patterns | Continuous monitoring of therapeutic effect and side effects |

Integration of Omics Technologies in Understanding this compound Pharmacodynamics

The advent of omics technologies, including proteomics, metabolomics, and genomics, offers an unprecedented opportunity to understand the molecular intricacies of this compound's pharmacodynamics. futurebridge.com These high-throughput analytical techniques can provide a systems-level view of the biological changes induced by this compound, moving beyond traditional pharmacological assays. futurebridge.comnih.gov By simultaneously analyzing a vast array of biomolecules, researchers can identify novel mechanisms of action, discover biomarkers of efficacy and response, and gain a more comprehensive understanding of its physiological effects.

Proteomic and metabolomic studies in preclinical models will be instrumental in characterizing the pharmacodynamic profile of this compound. nih.govnih.govuni-konstanz.de These approaches can provide a detailed snapshot of the changes in protein expression and metabolite levels in response to the compound, offering insights into the downstream effects of its interaction with opioid receptors. nih.govresearchgate.net

Proteomic analysis can identify alterations in protein networks within key brain regions and peripheral tissues following this compound administration. frontiersin.orgnih.gov For instance, quantitative proteomic techniques could reveal changes in the expression of proteins involved in signal transduction pathways, neuronal plasticity, and inflammatory responses. A hypothetical preclinical study might involve administering this compound to rodent models and analyzing brain tissue using mass spectrometry-based proteomics. The goal would be to identify proteins that are significantly up- or down-regulated, providing clues to the molecular mechanisms underlying its analgesic and potentially adverse effects. frontiersin.orgresearchgate.net A 2019 study on hydrocodone, for example, utilized proteomic analysis of oral fluid and plasma to identify potential biomarkers of exposure, a methodology that could be adapted for this compound research. nih.gov

Metabolomic studies can complement proteomic data by providing a functional readout of cellular metabolism. nih.govresearchgate.net By analyzing the metabolome, researchers can identify biochemical pathways that are perturbed by this compound. nih.govuni-konstanz.de This could include alterations in neurotransmitter metabolism, energy production, and lipid signaling. In a preclinical setting, this would involve collecting biological samples (e.g., plasma, urine, brain tissue) from animals treated with this compound and analyzing them using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. The resulting metabolic fingerprint could help to identify biomarkers of drug efficacy and to understand the broader physiological impact of the compound. nih.govresearchgate.net

A potential study design for preclinical evaluation of this compound using omics is outlined below:

| Phase | Objective | Methodology | Expected Outcomes |

| I: Discovery Proteomics | To identify global protein changes in the brain following acute and chronic this compound administration in rats. | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of key brain regions (e.g., periaqueductal gray, rostral ventromedial medulla). | Identification of protein networks involved in this compound's mechanism of action and potential off-target effects. |

| II: Targeted Metabolomics | To quantify changes in specific neurotransmitter and energy metabolism pathways. | Targeted mass spectrometry analysis of plasma and cerebrospinal fluid. | Elucidation of the impact of this compound on key metabolic pathways related to analgesia and side effects. |

| III: Integrated Analysis | To integrate proteomic and metabolomic data to build a comprehensive model of this compound's pharmacodynamics. | Systems biology and bioinformatics approaches. | A holistic understanding of the molecular and metabolic consequences of this compound exposure. |

Genetic variations can significantly influence an individual's response to opioids, and understanding these genomic influences will be critical for the personalized application of this compound. painphysicianjournal.compainphysicianjournal.comdntb.gov.uanih.gov The primary targets for opioids are the mu, delta, and kappa opioid receptors, which are encoded by the OPRM1, OPRD1, and OPRK1 genes, respectively. frontiersin.org

Variations in the genes encoding these receptors, as well as genes involved in opioid metabolism and transport, can alter the efficacy and side-effect profile of these drugs. nih.gov For example, the A118G single nucleotide polymorphism (SNP) in the OPRM1 gene has been associated with altered responses to morphine. nih.gov Similarly, genetic variations in enzymes like cytochrome P450 2D6 (CYP2D6) can affect the metabolism of certain opioids. nih.gov

Future research on this compound should include pharmacogenomic studies to identify genetic variants that predict patient response. This could involve genotyping patients in clinical trials and correlating their genetic profiles with clinical outcomes such as pain relief and the incidence of adverse effects. Chronic exposure to opioids can also lead to epigenetic modifications, such as changes in DNA methylation and histone acetylation, which can alter the expression of opioid receptor genes. nih.gov Investigating the epigenetic effects of this compound could provide further insights into the development of tolerance and dependence.

Key genes and their potential influence on this compound response are summarized in the table below:

| Gene | Function | Potential Impact on this compound Response |

| OPRM1 | Encodes the mu-opioid receptor, the primary target for many opioids. frontiersin.org | Variations may alter binding affinity and signaling, influencing analgesic efficacy and side effect susceptibility. nih.gov |

| COMT | Encodes catechol-O-methyltransferase, an enzyme involved in neurotransmitter metabolism. | Polymorphisms have been linked to variations in pain sensitivity and opioid requirements. nih.gov |

| ABCB1 | Encodes P-glycoprotein, a transporter that influences drug distribution to the brain. | Genetic variants may affect this compound's access to the central nervous system. |

| CYP2D6 | Encodes a key enzyme in the metabolism of many drugs, including some opioids. nih.gov | Variations could alter the metabolic clearance of this compound, affecting its duration of action and potential for toxicity. |

Ethical Considerations in Future Opioid Research Methodologies

The conduct of research involving opioids carries significant ethical responsibilities. researchgate.netnih.govama-assn.orgama-assn.org Future studies on this compound must be designed and executed with a steadfast commitment to protecting the welfare of research participants. researchgate.netnih.gov

Key ethical considerations include:

Informed Consent: The informed consent process must be comprehensive and ensure that potential participants fully understand the risks and potential benefits of the research. researchgate.netnih.gov This is particularly critical in studies involving individuals with a history of substance use disorder, where decision-making capacity may be a concern. nih.gov

Risk-Benefit Assessment: Institutional Review Boards (IRBs) and researchers must conduct a thorough risk-benefit analysis to ensure that the potential benefits to both the individual and society outweigh the risks to participants. researchgate.net This includes considering the potential for the development of tolerance, dependence, and addiction.

Vulnerable Populations: Special care must be taken when recruiting individuals from vulnerable populations, such as those with chronic pain or a history of substance use disorder. nih.gov Researchers must ensure that participation is voluntary and not unduly influenced by factors such as financial compensation or the hope of receiving treatment. researchgate.net

Data Monitoring and Safety: Robust data and safety monitoring plans are essential to quickly identify and address any adverse events. An independent Data and Safety Monitoring Board (DSMB) should be considered for clinical trials.

Post-Trial Responsibilities: Researchers have an ethical obligation to consider the well-being of participants after the study has concluded. This may include providing referrals for treatment for substance use disorder if it develops during the trial.

The design of clinical trials for this compound should prioritize methodologies that minimize risks while maximizing the potential for generating valuable scientific knowledge. nih.gov This could include the use of adaptive trial designs, enrichment strategies based on genetic biomarkers, and the inclusion of patient-reported outcomes to capture the full spectrum of the patient experience. The 2022 CDC Clinical Practice Guideline for Prescribing Opioids for Pain emphasizes the importance of patient-centered care, a principle that should extend to the conduct of clinical research. cdc.gov

Q & A

Q. What experimental models are commonly used to evaluate the analgesic efficacy of pentamorphone in preclinical and clinical studies?

Preclinical studies often employ rodent models (e.g., hot-plate test in mice) to quantify analgesic potency, where this compound demonstrated 1,872 times the potency of morphine . Clinical trials typically use human volunteer pain tolerance tests (e.g., spring-loaded rod pressure on the tibia) and postoperative patient-controlled analgesia (PCA) systems to measure dose-response relationships and efficacy . Ventilatory responses are assessed via rebreathing methods to quantify hypercapnic and hypoxic challenges .

Q. How do researchers standardize dose selection for this compound in early-phase clinical trials?

Initial human studies utilize escalating intravenous doses (e.g., 0.015–0.48 µg/kg) to identify the therapeutic window. Analgesic efficacy and respiratory depression are monitored concurrently, with 0.12–0.24 µg/kg identified as clinically effective while minimizing ventilatory compromise . Dose-response curves are constructed using linear regression of pain tolerance versus plasma concentration .

Q. What key pharmacokinetic parameters distinguish this compound from other opioids like fentanyl or morphine?

this compound exhibits rapid onset (peak effect at 15 minutes) and short duration (return to baseline within 45 minutes), attributed to its 14-beta-aminomorphinone structure . Unlike morphine, it lacks histamine release even at high doses, reducing hypotensive risks . Comparative studies in humans show a 200:1 potency ratio versus morphine during PCA administration .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy in postoperative pain management be reconciled?

Discrepancies arise from methodological differences: Wong et al. (1990) used single-dose protocols, whereas Glass et al. (1989) employed PCA with repeated dosing. The latter approach revealed this compound’s superior first-hour efficacy due to rapid receptor binding kinetics, while subsequent hours showed parity with morphine . Statistical power limitations in smaller cohorts may also contribute to variability .

Q. What statistical frameworks are optimal for analyzing dose-dependent respiratory depression caused by this compound?

Linear regression of ventilation (V̇E) against end-tidal CO₂ (PETCO₂) during hypercapnia and arterial oxygen saturation (SaO₂) during hypoxia quantifies slope reductions. For example, 0.60 µg/kg this compound reduced hypercapnic slope by 48% and hypoxic slope by 42% . Mixed-effects models account for inter-individual variability in ventilatory responses, while ANOVA tests dose-group differences .

Q. What in vitro methodologies validate this compound’s metabolic stability and potential drug interactions?

Human liver microsomal assays assess cytochrome P450 (CYP) metabolism, while HepaRG cell models evaluate hepatic clearance. These studies confirm this compound’s limited first-pass metabolism, supporting its rapid systemic availability . Co-incubation with CYP3A4 inhibitors (e.g., ketoconazole) identifies metabolic pathways vulnerable to drug-drug interactions .

Q. How do researchers address ethical and practical challenges in designing equianalgesic studies comparing this compound to other opioids?

Blinded, randomized crossover trials with saline controls mitigate bias. Equianalgesic doses are derived using parallel VAS (visual analog scale) and PCA morphine consumption data, adjusted for potency ratios . Ethical oversight ensures ventilatory monitoring and rescue protocols for respiratory depression .

Methodological Guidance

- Data Contradiction Analysis : Use meta-regression to harmonize disparate results by adjusting for covariates (e.g., dosing frequency, sample size). For example, PCA-based studies show higher this compound efficacy than single-dose designs .

- Experimental Design : Prioritize crossover trials with washout periods to control for inter-subject variability in opioid sensitivity .

- Statistical Reporting : Adhere to Pharmaceutical Research guidelines: report means ± SD with ≤3 significant figures, specify P-values for "significant" claims, and avoid footnotes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.